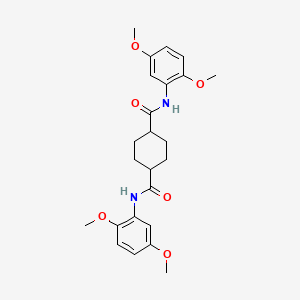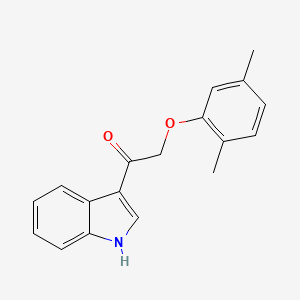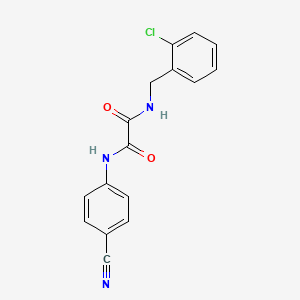
2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide
Descripción general
Descripción
2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide, also known as TBN or 3-MeO-TBN, is a chemical compound that belongs to the class of isonicotinamides. TBN has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes. This compound has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the expression of various oncogenes and cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have reported that this compound can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. This compound has also been shown to inhibit the activity of various enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide has several advantages as a research tool. It exhibits potent anticancer activity against a wide range of cancer cell lines, making it a valuable tool for studying the molecular mechanisms underlying cancer growth and metastasis. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound has some limitations as a research tool. It is highly toxic, and its use in in vivo experiments may be limited due to its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide. One area of interest is the development of this compound-based anticancer drugs. Several studies have reported that this compound exhibits potent anticancer activity, and further research is needed to determine its efficacy in vivo. Another area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases. Studies have shown that this compound possesses anti-inflammatory properties, and further research is needed to determine its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
2-tert-butyl-N-(3-methoxyphenyl)isonicotinamide has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases. Several studies have reported that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-tert-butyl-N-(3-methoxyphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)15-10-12(8-9-18-15)16(20)19-13-6-5-7-14(11-13)21-4/h5-11H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCZKIVYXONVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[2,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B4234348.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}glycinamide](/img/structure/B4234352.png)
![N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride](/img/structure/B4234355.png)
![[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]acetonitrile](/img/structure/B4234360.png)
![2-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234379.png)


![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide](/img/structure/B4234394.png)

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4234414.png)
![5-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234417.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B4234427.png)